2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is a chemical compound with significant pharmaceutical potential. It belongs to the class of polyhydroquinoline derivatives, which have garnered attention due to their diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its various applications in medicinal chemistry.
Source and Classification
The compound has a molecular formula of C10H11NO3 and a molecular weight of 193.2 g/mol. Its CAS Number is 181021-86-3, indicating its unique identification in chemical databases. It is classified under organic compounds and specifically falls within the category of carboxylic acids due to the presence of a carboxyl functional group in its structure .
Methods and Technical Details
The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid can be achieved through various multicomponent reactions. These reactions are advantageous as they often require fewer steps and reduce waste compared to traditional synthetic methods. For instance, one method involves the condensation of appropriate starting materials under mild conditions without the use of solvents or catalysts, aligning with green chemistry principles .
The synthesis typically involves:
Reactions and Technical Details
The chemical reactivity of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions are essential for modifying the compound into more biologically active derivatives.
Process and Data
The mechanism of action for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound exhibits antimicrobial properties and may influence clotting mechanisms by affecting thrombin activity .
Specifically:
These effects highlight its potential therapeutic uses in treating infections and managing blood coagulation disorders.
Physical and Chemical Properties
The physical properties of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid include:
Chemical properties include:
Relevant data indicates that this compound maintains high purity levels (minimum purity of 95%) suitable for research applications .
Scientific Uses
The applications of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid are primarily focused on medicinal chemistry:
Quinoline (benzo[b]pyridine) has served as a privileged scaffold in drug discovery for over a century. Natural alkaloids like quinine established early antimalarial applications, while synthetic derivatives expanded into diverse therapeutic areas. The planar aromatic structure facilitates DNA intercalation and enzyme active-site binding, enabling broad bioactivity. Notable examples include:
Table 1: Evolution of Quinoline-Based Therapeutics
Compound Class | Representative Drug | Primary Indication | Key Structural Feature |
---|---|---|---|
4-Aminoquinolines | Chloroquine | Malaria | Aminoalkyl side chain at C4 |
Quinolinone carboxylates | Topotecan | Ovarian/Colorectal Cancer | Lactone ring fused at C2-C3 |
Hexahydroquinolines | Bedaquiline* | Multidrug-resistant TB | Partial saturation of C-ring |
Styrylquinolines | – | Kinase inhibition (Pim-1) | Vinyl linker at C2 |
*Bedaquiline highlights the pharmacological relevance of partial saturation [8]
The 20th century saw systematic exploration of quinoline ring modifications. Camptothecin (isolated 1966) revealed the significance of the α-hydroxylactone moiety for topoisomerase I inhibition, leading to FDA-approved analogs irinotecan and topotecan [8]. This established quinoline-3,4-dicarbonyl variants as cytotoxic pharmacophores. Concurrently, the Pfitzinger reaction emerged as a key route to access quinoline-4-carboxylic acids, enabling structure-activity studies on carboxylate-bearing analogs [9].
Full saturation of quinoline’s pyridine ring eliminates planarity and aromaticity, reducing metabolic susceptibility while enhancing conformational flexibility. Partial saturation (e.g., 5,6,7,8-tetrahydro states) balances rigidity and flexibility:
Table 2: Impact of Saturation on Quinoline Bioactivity
Parameter | Fully Aromatic Quinoline | Hexahydroquinoline | Pharmacological Advantage |
---|---|---|---|
Aromaticity | Planar π-system | Non-planar, puckered rings | Reduced promiscuous DNA binding |
log D₇.₄ | 3.8–5.2 | 1.2–3.5 | Enhanced solubility and absorption |
Metabolic Sites | C2, C3, C4 oxidation | C5/C8 oxidation (if unsubstituted) | Slower hepatic clearance |
Conformational Freedom | Rigid | Semi-flexible | Adaptive binding to allosteric pockets |
Hexahydroquinoline derivatives demonstrate potent antiproliferative activity (e.g., compound 10d inhibits EGFRT790M with IC50 = 0.280 µM) and multidrug resistance reversal via P-glycoprotein modulation [2] [6]. Their conformational adaptability enables binding to mutant kinases resistant to fully aromatic inhibitors.
The C4-carboxylic acid in hexahydroquinolines serves as a versatile pharmacophoric element through three primary mechanisms:
In 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, the juxtaposed carbonyl and carboxyl enables bidentate coordination. For example, derivatives like 8a–c inhibit breast cancer (MCF-7) cell growth at IC50 = 4.2–8.7 µM, outperforming doxorubicin in some assays. Molecular docking attributes this to simultaneous H-bonding between C3-COOH/C2=O and hinge region residues of topoisomerase II [3].
The acid group also enables prodrug strategies (e.g., esterification) and molecular hybridization. Hybrids like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylates leverage the carboxylate to tether auxiliary pharmacophores, enhancing TGF-β1 suppression (65% inhibition at 10 µM for compound 3e) [7].
Recent studies focus on three key areas:
Critical unresolved questions include:
Table 3: Key Hexahydroquinoline Carboxylic Acid Derivatives in Development
Compound Structure | Biological Target | Activity | Reference |
---|---|---|---|
1-Methyl-4-(substituted amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Nucleophilic sites in proteomes | Cytotoxic (NCI-60 panel) | [1] |
Ethyl 1,4,5,6,7,8-hexahydro-4-(difluoromethoxyphenyl) quinoline-3-carboxylate | TGF-β1 | IC50 = 3.8 µM (ROS suppression) | [7] |
1-[2-(Ethoxycarbonyl)-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 breast cancer cells | IC50 = 5.3 µM | [3] |
Hexahydroquinoline-3-carboxamides | EGFRWT/T790M/L858R | IC50 = 0.051–0.280 µM | [2] [6] |
Future work requires ADMET optimization and in vivo validation of target engagement. The scaffold’s versatility positions it as a compelling candidate for addressing undrugged targets in oncology and immunology.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8